molecular formula C15H22N2O2 B8030134 Benzyl (5-methylazepan-4-yl)carbamate

Benzyl (5-methylazepan-4-yl)carbamate

Cat. No.: B8030134
M. Wt: 262.35 g/mol
InChI Key: HWLRDBIWEWMSFI-UHFFFAOYSA-N
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Description

Benzyl (5-methylazepan-4-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C16H24N2O2 and a molecular weight of 276.37 . This compound is often utilized in the synthesis of other chemical entities and has shown promise in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methylazepan-4-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the production of by-products. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methylazepan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated compounds, organic solvents

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • tert-Butyl carbamate

Uniqueness

Benzyl (5-methylazepan-4-yl)carbamate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its azepane ring and benzyl group contribute to its distinct properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-(5-methylazepan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-7-9-16-10-8-14(12)17-15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLRDBIWEWMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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